3-(4-(10-Bromoanthracen-9-yl)phenyl)pyridine
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Overview
Description
3- [4-(10-bromo-9-anthryl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a phenyl group, which is further substituted with a 10-bromo-9-anthryl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3- [4-(10-bromo-9-anthryl)phenyl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for 3- [4-(10-bromo-9-anthryl)phenyl]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3- [4-(10-bromo-9-anthryl)phenyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The anthryl moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce a variety of substituted anthracenes.
Scientific Research Applications
3- [4-(10-bromo-9-anthryl)phenyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological macromolecules.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 3- [4-(10-bromo-9-anthryl)phenyl]pyridine involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes or receptors. The pathways involved often include signal transduction mechanisms that are modulated by the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 4-(10-phenylanthracene-9-yl)pyridine
- 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene
- 4-(10-phenylanthracene-9-yl)benzonitrile
Uniqueness
3- [4-(10-bromo-9-anthryl)phenyl]pyridine is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions
Properties
Molecular Formula |
C25H16BrN |
---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
3-[4-(10-bromoanthracen-9-yl)phenyl]pyridine |
InChI |
InChI=1S/C25H16BrN/c26-25-22-9-3-1-7-20(22)24(21-8-2-4-10-23(21)25)18-13-11-17(12-14-18)19-6-5-15-27-16-19/h1-16H |
InChI Key |
VOGHMDJJQQBLJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)C5=CN=CC=C5 |
Origin of Product |
United States |
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